molecular formula C12H10ClNO2 B11723454 (4E)-3-(chloromethyl)-4-(2-methylbenzylidene)isoxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-(2-methylbenzylidene)isoxazol-5(4H)-one

Cat. No.: B11723454
M. Wt: 235.66 g/mol
InChI Key: JCDBNEOZROKDSW-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chloromethyl group, a methylphenyl group, and an oxazol-5-one ring

Preparation Methods

The synthesis of 3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one involves several steps. One common method includes the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is then cyclized to form the oxazol-5-one ring. The chloromethyl group is introduced through a chloromethylation reaction using chloromethyl methyl ether and a Lewis acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The oxazol-5-one ring can undergo cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The oxazol-5-one ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one include:

The uniqueness of 3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-4-2-3-5-9(8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDBNEOZROKDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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